

Technical Guide: (2-Iodo-3-methoxyphenyl)methanol for Research and Development

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Compound of Interest

Compound Name: (2-Iodo-3-methoxyphenyl)methanol

Cat. No.: B061547

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(2-Iodo-3-methoxyphenyl)methanol**, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds. This document outlines its commercial availability, a detailed experimental protocol for a key application, and a visual representation of the synthetic workflow.

Commercial Availability

(2-Iodo-3-methoxyphenyl)methanol is available from various chemical suppliers. The following table summarizes the offerings from a selection of vendors. Purity levels are generally high, making the compound suitable for sensitive synthetic applications.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Available Quantities
Synthonix, Inc.	(2-Iodo-3-methoxyphenyl)methanol	162136-06-3	C ₈ H ₉ IO ₂	264.06	-	Inquire
Parchem	(2-Iodo-3-methoxyphenyl)methanol	29639-77-8	C ₈ H ₉ IO ₂	264.06	-	Bulk, FCL/TL/ISO Tank, Pallet/Skid/Tote, Drum/Bag, R&D/Pilot
Fine Chemicals	(2-Iodo-3-methoxyphenyl)methanol	162136-06-3	C ₈ H ₉ IO ₂	264.06	min 97%	100 mg
ChemShuttle	(2-iodo-3-methoxyphenyl)methanol	162136-06-3	-	-	-	Inquire

Note: The information in this table is based on publicly available data and may be subject to change. Please consult the suppliers' websites for the most current information.

Synthetic Applications and Experimental Protocols

(2-Iodo-3-methoxyphenyl)methanol is a versatile intermediate, primarily utilized in cross-coupling reactions to form carbon-carbon bonds. The presence of the iodo group at the 2-position and the methoxy group at the 3-position allows for regioselective functionalization, making it a key component in the synthesis of complex biaryl and aryl-alkynyl structures, which are common motifs in medicinally important molecules.

One of the most powerful applications of this compound is in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C-C bond between the aryl iodide and a boronic acid derivative, catalyzed by a palladium complex.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of (2-Iodo-3-methoxyphenyl)methanol with Phenylboronic Acid

This protocol describes a general procedure for the synthesis of (2'-methoxy-[1,1'-biphenyl]-2-yl)methanol, a biaryl methanol derivative.

Materials:

- **(2-Iodo-3-methoxyphenyl)methanol**
- Phenylboronic acid
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
- Base (e.g., Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃))
- Solvent (e.g., a mixture of Toluene and Water, or 1,4-Dioxane and Water)
- Anhydrous sodium sulfate or magnesium sulfate
- Ethyl acetate
- Hexanes
- Deionized water
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
- Magnetic stirrer and heating mantle

- Thin-layer chromatography (TLC) supplies
- Silica gel for column chromatography

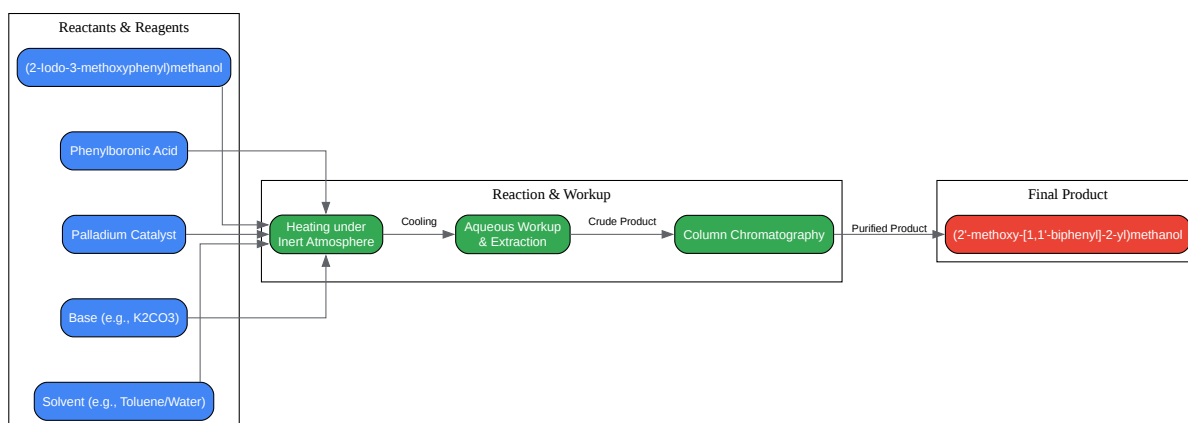
Procedure:

- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add **(2-Iodo-3-methoxyphenyl)methanol** (1.0 equiv.), phenylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
- **Inert Atmosphere:** Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.
- **Catalyst and Solvent Addition:** Under the inert atmosphere, add the palladium catalyst (0.01-0.05 equiv.). Then, add the solvent mixture (e.g., Toluene:Water 4:1). The solvent should be degassed by bubbling the inert gas through it for 15-20 minutes prior to addition.
- **Reaction:** Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
- **Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- **Workup:**
 - Upon completion, cool the reaction mixture to room temperature.
 - Dilute the mixture with deionized water and transfer it to a separatory funnel.
 - Extract the aqueous layer with ethyl acetate (3 x 20 mL).
 - Combine the organic layers and wash with brine (saturated NaCl solution).
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired

(2'-methoxy-[1,1'-biphenyl]-2-yl)methanol.

Visualizing the Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described above.



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